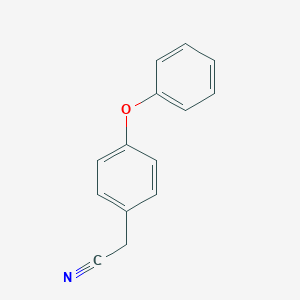

4-Phenoxyphenylacetonitrile

Description

Properties

IUPAC Name |

2-(4-phenoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOVIPKFOQOPEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380726 | |

| Record name | 4-Phenoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92163-15-0 | |

| Record name | 4-Phenoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenoxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Phenoxyphenylacetonitrile CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides a comprehensive overview of 4-Phenoxyphenylacetonitrile, a key intermediate in organic synthesis with potential applications in pharmaceutical and materials science.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 92163-15-0 |

| Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.25 g/mol |

Physicochemical Properties

| Property | Value |

| Boiling Point | 155 - 160 °C (at 0.1 torr) |

| Density | 1.120 g/cm³ |

Synthesis Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a general and robust method can be adapted from the synthesis of analogous phenylacetonitrile derivatives. The following protocol is based on well-established synthetic strategies for similar compounds.

General Synthesis of Phenylacetonitriles via Cyanation of a Benzyl Halide:

This common method involves the nucleophilic substitution of a benzyl halide with a cyanide salt.

Materials:

-

4-Phenoxybenzyl halide (e.g., 4-phenoxybenzyl chloride or bromide)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

A polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

-

Water

-

Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

Experimental Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-phenoxybenzyl halide in the chosen polar aprotic solvent.

-

Add sodium cyanide or potassium cyanide to the solution. The cyanide salt should be handled with extreme caution in a well-ventilated fume hood due to its high toxicity.

-

Heat the reaction mixture to a temperature between 60-100 °C and stir for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by adding water.

-

Extract the aqueous mixture with an organic solvent.

-

Combine the organic layers and wash them with brine (a saturated aqueous solution of NaCl).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

Logical Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Phenylacetonitrile derivatives are a significant class of compounds in medicinal chemistry, often serving as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). While direct biological activity data for this compound is limited, its structural motifs are present in various biologically active molecules.

Potential Roles as a Pharmaceutical Intermediate:

-

Scaffold for Complex Molecules: The phenoxy and acetonitrile functionalities provide reactive sites for further chemical modifications, making it a valuable building block for creating more complex molecules with potential therapeutic applications.

-

Synthesis of Bioactive Compounds: Phenylacetonitrile derivatives are precursors to a wide range of pharmaceuticals. For instance, related methoxyphenylacetonitriles are key intermediates in the synthesis of certain drugs. It is plausible that this compound could be utilized in similar synthetic pathways.

Signaling Pathway Diagram (Hypothetical based on related compounds):

The following diagram illustrates a hypothetical signaling pathway where a downstream product synthesized from a phenylacetonitrile derivative might act as an inhibitor. This is a generalized representation and not specific to this compound itself.

Caption: Hypothetical signaling pathway showing enzyme inhibition.

Conclusion

This compound is a compound with a well-defined chemical structure and established physicochemical properties. While direct research into its biological activity is not widely published, its structural similarity to known pharmaceutical intermediates suggests its potential as a valuable building block in drug discovery and development. The synthetic protocols for related compounds are well-documented and can be readily adapted for its preparation. Further research into the applications of this compound in medicinal chemistry could unveil new synthetic routes to novel therapeutic agents.

Spectroscopic Analysis of 4-Phenoxyphenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenoxyphenylacetonitrile. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data for this compound and analogous experimental data from its close structural isomer, 3-Phenoxyphenylacetonitrile, to provide a thorough analytical characterization. This approach allows for a robust understanding of the expected spectroscopic features.

Introduction

This compound is a chemical compound of interest in organic synthesis and potentially in the development of novel pharmaceutical agents. Its structure, featuring a phenoxy group attached to a phenylacetonitrile core, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Predicted and Analogous Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Predicted Data for this compound (C₁₄H₁₁NO)

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 210.09134 |

| [M+Na]⁺ | 232.07328 |

| [M-H]⁻ | 208.07678 |

| [M]⁺ | 209.08351 |

Data sourced from PubChem predictions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data for 3-Phenoxyphenylacetonitrile (Analogous Compound)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.39 - 7.28 | m | 5H | Ar-H (Phenoxy) |

| 7.21 - 7.10 | m | 4H | Ar-H (Benzyl) |

| 3.73 | s | 2H | -CH ₂-CN |

¹³C NMR Data for 3-Phenoxyphenylacetonitrile (Analogous Compound)

| Chemical Shift (δ) ppm | Assignment |

| 157.9 | C -O (Aromatic) |

| 157.2 | C -O (Aromatic) |

| 135.2 | Ar-C |

| 130.3 | Ar-C H |

| 129.9 | Ar-C H |

| 124.3 | Ar-C H |

| 120.1 | Ar-C H |

| 119.2 | Ar-C H |

| 118.9 | Ar-C H |

| 117.7 | C N |

| 23.4 | C H₂-CN |

Note: The assignments for the aromatic region in both ¹H and ¹³C NMR of the 4-phenoxy isomer are expected to show a more simplified splitting pattern due to higher symmetry compared to the 3-phenoxy isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~ 3050 | Aromatic C-H stretch |

| ~ 2920 | Aliphatic C-H stretch |

| ~ 2250 | C≡N (Nitrile) stretch |

| ~ 1600, 1500, 1450 | Aromatic C=C bending |

| ~ 1240 | Aryl-O-Aryl stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of the solid compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal. A larger number of scans and a longer relaxation delay are often required due to the low natural abundance of ¹³C.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For direct infusion, the sample is dissolved in a suitable volatile solvent.

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which produces numerous fragments. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds, which typically yields the protonated molecule [M+H]⁺.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Potential Research Applications of 4-Phenoxyphenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxyphenylacetonitrile is a nitrile-containing aromatic ether. While specific research on this compound is limited, its structural motifs—the phenoxyphenyl group and the acetonitrile moiety—are present in numerous biologically active molecules. This technical guide consolidates information on the synthesis and potential biological activities of this compound, drawing insights from structurally related compounds. The aim is to provide a foundational resource for researchers interested in exploring its therapeutic potential. The information presented herein is largely based on analogous compounds and should be considered a starting point for further investigation.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO | PubChem |

| Molecular Weight | 209.25 g/mol | PubChem |

| CAS Number | 92163-15-0 | ChemicalBook[1] |

| Boiling Point | 155-160 °C (0.1 torr) | ChemicalBook[1] |

| Density | 1.120 g/cm³ | ChemicalBook[1] |

Synthesis

A plausible synthetic route for this compound is the Williamson ether synthesis, a well-established method for forming ethers. This would involve the reaction of 4-hydroxyphenylacetonitrile with a suitable phenylating agent or the reaction of 4-phenoxyphenol with a cyanomethylating agent. A general synthetic workflow is depicted below.

A generalized workflow for the synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis (Hypothetical)

This protocol is a general guideline based on the synthesis of similar phenoxyacetonitriles.

-

Materials: 4-phenoxyphenol, chloroacetonitrile, potassium carbonate (K₂CO₃), acetone (anhydrous), and appropriate workup and purification solvents.

-

Procedure: a. To a solution of 4-phenoxyphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq). b. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide. c. Add chloroacetonitrile (1.2 eq) to the reaction mixture. d. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. f. Concentrate the filtrate under reduced pressure to obtain the crude product. g. Purify the crude product by recrystallization or column chromatography to yield this compound.

Potential Research Applications

Based on the biological activities of structurally similar compounds, this compound could be investigated for the following applications:

Anticancer Activity

Derivatives of phenoxyphenyl and phenylacetonitrile have demonstrated cytotoxic effects against various cancer cell lines. For instance, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), a phenoxyphenol, has been shown to induce antiproliferative effects and apoptosis in human lung cancer cells.[2][3] Similarly, various synthetic derivatives have shown cytotoxicity against breast cancer cell lines.[4]

Table 1: Cytotoxicity of Structurally Related Compounds

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Phenoxy-pyridine/pyrimidine derivatives | A549 (Lung) | 2.16 ± 0.19 | [5] |

| MCF-7 (Breast) | 9.13 ± 0.65 | [5] | |

| HepG2 (Liver) | 20.15 ± 2.64 | [5] | |

| 9-Phenoxyacridine derivatives | Rat Peritoneal Mast Cells | 4.7 - 13.5 | [6] |

| 2-(Substituted phenoxy) acetamide derivatives | MCF-7 (Breast) | Not specified | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

References

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. cenmed.com [cenmed.com]

- 7. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of Phenoxyacetonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetonitrile derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their versatile chemical structure serves as a key building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides an in-depth review of the primary synthetic methodologies for preparing these valuable compounds, complete with detailed experimental protocols, quantitative data for comparison, and mechanistic insights visualized through logical diagrams.

Core Synthetic Strategies

The synthesis of phenoxyacetonitrile derivatives predominantly relies on the formation of an ether linkage between a phenol and a nitrile-containing group. The most established and widely utilized method is the Williamson ether synthesis. However, variations and alternative approaches, such as the Ullmann condensation and palladium-catalyzed cyanation, offer distinct advantages in specific contexts. Modern techniques like microwave-assisted synthesis and phase-transfer catalysis have also been employed to enhance reaction efficiency, improve yields, and promote greener chemical processes.

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone in the preparation of phenoxyacetonitrile derivatives. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an α-haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile. The phenoxide is generated in situ by treating the corresponding phenol with a base.[1][2]

Reaction Scheme:

The choice of base, solvent, and reaction temperature significantly influences the reaction's success and yield. Common bases include potassium carbonate, sodium hydroxide, and sodium hydride. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), and acetone are often employed to facilitate the SN2 mechanism.[2]

A representative procedure for the synthesis of a substituted phenoxyacetonitrile is as follows:

-

To a solution of the substituted phenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetone), a base (e.g., K₂CO₃, 1.5 eq.) is added.

-

The mixture is stirred at room temperature for a specified period (e.g., 30 minutes) to facilitate the formation of the phenoxide salt.

-

Chloroacetonitrile or bromoacetonitrile (1.1 eq.) is then added to the reaction mixture.

-

The reaction is heated to a specific temperature (typically between 50-100 °C) and monitored by thin-layer chromatography (TLC).[3]

-

Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The filtrate is typically subjected to an aqueous work-up, followed by extraction with an organic solvent.

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is generally achieved by column chromatography or recrystallization.

| Phenol Derivative | Haloacetonitrile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | Chloroacetonitrile | K₂CO₃ | Acetone | Reflux | 6 | 85 |

| 4-Methoxyphenol | Chloroacetonitrile | K₂CO₃ | DMF | 80 | 4 | 92 |

| 2-Chlorophenol | Bromoacetonitrile | NaOH | Acetonitrile | 70 | 8 | 78 |

| 4-Nitrophenol | Chloroacetonitrile | K₂CO₃ | DMF | 100 | 3 | 95 |

Logical Workflow for Williamson Ether Synthesis

Caption: Workflow of the Williamson ether synthesis for phenoxyacetonitrile derivatives.

Phase-Transfer Catalysis (PTC) in Williamson Ether Synthesis

To overcome the issue of immiscible reactants (e.g., an aqueous solution of the phenoxide and an organic solution of the haloacetonitrile), phase-transfer catalysis (PTC) is often employed. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where the reaction occurs.[4] This technique can lead to faster reaction rates, milder reaction conditions, and the use of less expensive and more environmentally benign solvent systems.[5]

The mechanism involves the exchange of the catalyst's counter-ion with the phenoxide ion in the aqueous phase. The resulting lipophilic ion pair migrates into the organic phase to react with the haloacetonitrile. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.

Catalytic Cycle of Phase-Transfer Catalysis

Caption: Catalytic cycle in the phase-transfer catalyzed synthesis of phenoxyacetonitriles.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of phenoxyacetonitrile synthesis, microwave-assisted Williamson ether synthesis can significantly reduce reaction times from hours to minutes and often leads to higher yields.[6][7] The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods.[8]

| Phenol Derivative | Haloacetonitrile | Base | Solvent | Power (W) | Time (min) | Yield (%) |

| Phenol | Chloroacetonitrile | K₂CO₃ | DMF | 150 | 5 | 90 |

| 4-Methylphenol | Chloroacetonitrile | KOH | None (solid support) | 300 | 2 | 95 |

| 2,4-Dichlorophenol | Bromoacetonitrile | Cs₂CO₃ | Acetonitrile | 200 | 10 | 88 |

Alternative Synthetic Routes

The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers.[9][10] This reaction typically involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base at elevated temperatures.[11][12] While traditionally requiring harsh conditions, modern modifications have made this method more versatile.[13] For the synthesis of phenoxyacetonitriles, this could involve the reaction of an aryl halide with hydroxyacetonitrile, although this is less common than the Williamson approach.

Palladium-catalyzed cross-coupling reactions offer a powerful method for the formation of C-CN bonds.[14] In the context of phenoxyacetonitrile synthesis, this could involve the cyanation of a phenoxy-substituted aryl halide or triflate.[3] This approach is particularly useful for introducing the nitrile group at a late stage in a synthetic sequence. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to afford the aryl nitrile.[15]

Logical Flow of Palladium-Catalyzed Cyanation

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. crdeepjournal.org [crdeepjournal.org]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Bentham Science [benthamscience.com]

- 7. hakon-art.com [hakon-art.com]

- 8. sid.ir [sid.ir]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. synarchive.com [synarchive.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. arches.union.edu [arches.union.edu]

- 14. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 4-Phenoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-phenoxyphenylacetonitrile (CAS RN: 92163-15-0), a chemical intermediate utilized in various research and development applications. Due to its potential hazards, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the protection of the environment. This document outlines the known hazards, recommended handling procedures, personal protective equipment, emergency response, and disposal of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value |

| CAS Number | 92163-15-0 |

| Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.24 g/mol |

Toxicological Data

| Compound | Route | Species | LD₅₀/LC₅₀ | Reference |

| 4-Chlorophenylacetonitrile | Oral | Rat | 50 mg/kg | [1] |

| 4-Chlorophenylacetonitrile | Intraperitoneal | Mouse | 27 mg/kg | [1] |

| Benzyl Cyanide | Oral | Rat | 270 mg/kg | [2][3] |

| Benzyl Cyanide | Dermal | Rabbit | 270 mg/kg | [4][5] |

| Benzyl Cyanide | Inhalation | Rat | 430 mg/m³ (2 h) | [4][5] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is the primary defense against exposure.

Engineering Controls

-

Ventilation: All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE selection based on the handling procedure.

References

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Phenoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile group in 4-phenoxyphenylacetonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic utility of its nitrile functionality. This document details the primary transformations of the nitrile group, including hydrolysis, reduction, cycloaddition, and reactions with organometallic reagents. While specific experimental data for this compound is limited in publicly available literature, this guide provides detailed generalized protocols and reaction mechanisms based on the well-established chemistry of analogous arylacetonitriles.

Core Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in this compound is highly polarized, rendering the carbon atom electrophilic. This inherent electrophilicity is the foundation for its most common and synthetically useful reactions. The nitrile group can be transformed into a variety of other functional groups, making it a valuable synthon in organic synthesis.

Hydrolysis to Carboxylic Acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. This can be accomplished under either acidic or basic conditions, proceeding through an amide intermediate. The resulting 4-phenoxyphenylacetic acid is a valuable precursor for the synthesis of esters, amides, and other carboxylic acid derivatives.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating the attack of a weak nucleophile like water.[1][2] The reaction proceeds through a protonated amide intermediate, which is then further hydrolyzed to the carboxylic acid.[3]

Experimental Protocol: Acid-Catalyzed Hydrolysis of Arylacetonitriles

-

Reagents: Arylacetonitrile (1.0 eq), concentrated sulfuric acid (e.g., 3 volumes), water (e.g., 2 volumes).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add the concentrated sulfuric acid to water.

-

Add the arylacetonitrile to the diluted acid solution.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

The carboxylic acid product often precipitates and can be collected by vacuum filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent.[4]

-

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the nitrile is hydrolyzed to a carboxylate salt.[5] Subsequent acidification of the reaction mixture yields the carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis of Arylacetonitriles

-

Reagents: Arylacetonitrile (1.0 eq), aqueous sodium hydroxide solution (e.g., 10-20%).

-

Procedure:

-

Combine the arylacetonitrile and the sodium hydroxide solution in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully acidify the solution with a mineral acid (e.g., HCl) until the carboxylic acid precipitates.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent to obtain the pure carboxylic acid.

-

| Reactant | Conditions | Product | Yield |

| Arylacetonitrile (general) | Acid or Base Reflux | Arylacetic Acid | High |

Caption: Hydrolysis of this compound.

Reduction to Primary Amine

The reduction of the nitrile group to a primary amine, 2-(4-phenoxyphenyl)ethylamine, is a highly valuable transformation, as primary amines are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This reduction can be achieved using various reducing agents.

Catalytic Hydrogenation

Catalytic hydrogenation using reagents like Raney Nickel is a common and effective method for nitrile reduction.[6][7] The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.

Experimental Protocol: Catalytic Hydrogenation of Arylacetonitriles with Raney Nickel

-

Reagents: Arylacetonitrile (1.0 eq), Raney Nickel (catalytic amount, e.g., 5-10 wt%), solvent (e.g., ethanol or methanol), hydrogen gas.

-

Procedure:

-

In a hydrogenation apparatus, dissolve the arylacetonitrile in the chosen solvent.

-

Carefully add the Raney Nickel catalyst to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care.[6]

-

Seal the apparatus and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to the appropriate temperature (e.g., 50-100 °C) with vigorous stirring.

-

Monitor the reaction by observing hydrogen uptake.

-

Once the reaction is complete, cool the vessel, and carefully vent the hydrogen.

-

Filter the catalyst through a pad of Celite and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

-

The product can be further purified by distillation or crystallization of a salt.

-

Reduction with Metal Hydrides

Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting nitriles to primary amines in high yield.[8][9][10] The reaction is typically performed in an anhydrous ethereal solvent.

Experimental Protocol: LAH Reduction of Arylacetonitriles

-

Reagents: Arylacetonitrile (1.0 eq), Lithium Aluminum Hydride (LAH, e.g., 1.5-2.0 eq), anhydrous solvent (e.g., diethyl ether or THF).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LAH in the anhydrous solvent under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the arylacetonitrile in the same anhydrous solvent and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[11]

-

Stir the resulting granular precipitate for 15-30 minutes.

-

Filter the solid and wash it thoroughly with the solvent.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine.

-

| Reducing Agent | Conditions | Product | Yield |

| H₂/Raney Ni | Elevated temperature and pressure in alcohol | 2-(4-Phenoxyphenyl)ethylamine | High |

| LiAlH₄ | Anhydrous ether or THF, followed by workup | 2-(4-Phenoxyphenyl)ethylamine | High |

Caption: Reduction of this compound.

[3+2] Cycloaddition Reactions: Synthesis of Tetrazoles

The nitrile group can participate in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings.[12][13] A prominent example is the reaction with azides to form tetrazoles. Tetrazoles are important in medicinal chemistry as they are often used as bioisosteric replacements for carboxylic acids.[14][15]

Experimental Protocol: Synthesis of 5-Aryl-1H-tetrazoles

-

Reagents: Arylacetonitrile (1.0 eq), sodium azide (NaN₃, e.g., 1.5-2.0 eq), a Lewis acid catalyst (e.g., ZnCl₂, NH₄Cl), solvent (e.g., DMF or water).[16][17]

-

Procedure:

-

In a round-bottom flask, dissolve the arylacetonitrile in the chosen solvent.

-

Add sodium azide and the catalyst.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and dilute with water.

-

Acidify the solution with a mineral acid (e.g., HCl) to precipitate the tetrazole product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallization from a suitable solvent can be used for further purification.

-

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| Arylacetonitrile (general) | NaN₃ | Lewis Acid Catalyst, Heat in DMF or Water | 5-(Arylmethyl)-1H-tetrazole | Good to Excellent |

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Raney nickel - Wikipedia [en.wikipedia.org]

- 7. acs.org [acs.org]

- 8. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 9. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Workup [chem.rochester.edu]

- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 13. Cycloaddition Reaction | Overview & Types | Study.com [study.com]

- 14. researchgate.net [researchgate.net]

- 15. scite.ai [scite.ai]

- 16. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1H-Tetrazole synthesis [organic-chemistry.org]

The Potent Biological Activities of 4-Phenoxyphenylacetonitrile Derivatives: A Technical Overview

For Immediate Release

In the dynamic field of drug discovery and development, the quest for novel molecular scaffolds with significant therapeutic potential is paramount. Among the promising classes of compounds, derivatives of 4-phenoxyphenylacetonitrile have emerged as a focal point of research, demonstrating a range of biological activities. This technical guide provides an in-depth analysis of the current scientific literature on these compounds, with a particular focus on their antimicrobial, anticancer, and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes complex biological pathways.

Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens

Recent investigations have highlighted the potent antimicrobial effects of this compound derivatives, particularly against multi-drug-resistant Gram-positive bacteria. A key study centers on the natural product MC21-A (C58) and its synthetically derived chloro-analog, C59, both of which possess the this compound core.

These compounds have demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. The antimicrobial activities of C58 and C59 are summarized below, showcasing their minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against various MRSA isolates.

| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |

| MC21-A (C58) | MRSA (USA300) | 1 | 2 |

| MRSA (Clinical Isolates) | 0.5-2 | 1-4 | |

| C59 (chloro-analog) | MRSA (USA300) | 0.5 | 1 |

| MRSA (Clinical Isolates) | 0.25-1 | 0.5-2 |

Furthermore, C59 has shown remarkable activity in eradicating MRSA biofilms, a critical factor in persistent infections. At a concentration of 8 µg/mL, C59 was able to completely eliminate mature MRSA biofilms.

Experimental Protocols: Antimicrobial Susceptibility Testing

The following provides a generalized methodology for determining the antimicrobial efficacy of this compound derivatives.

1. Minimum Inhibitory Concentration (MIC) Assay:

-

Preparation: A two-fold serial dilution of the test compound is prepared in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Minimum Bactericidal Concentration (MBC) Assay:

-

Sub-culturing: Following the MIC determination, an aliquot from each well showing no visible growth is sub-cultured onto a fresh agar plate.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

3. Biofilm Eradication Assay:

-

Biofilm Formation: Bacteria are cultured in a 96-well plate under conditions that promote biofilm formation for 24-48 hours.

-

Treatment: The planktonic cells are removed, and the established biofilms are treated with various concentrations of the test compound.

-

Quantification: After incubation, the viability of the remaining biofilm-associated cells is quantified using methods such as crystal violet staining or by determining the number of colony-forming units (CFU).

Mechanism of Action: A Visualized Pathway

The antimicrobial mechanism of these compounds is believed to involve the disruption of bacterial cell division. The following diagram illustrates the proposed pathway.

Anticancer and Anti-inflammatory Activities: A Comparative Analysis

While direct studies on the anticancer and anti-inflammatory properties of compounds derived specifically from this compound are limited in the current literature, a comparative analysis of structurally related phenoxy derivatives provides valuable insights into their potential in these therapeutic areas.

Anticancer Potential

Research on 2-(substituted phenoxy) acetamide derivatives has revealed promising anticancer activity. For instance, certain compounds within this class have exhibited cytotoxicity against human breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. The presence of halogen substituents on the phenoxy ring appears to enhance this activity. One notable compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, has demonstrated significant anticancer effects.

Similarly, 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives have been synthesized and evaluated for their anticancer properties, with some showing activity against various cancer cell lines.

Anti-inflammatory Effects

The anti-inflammatory potential of phenoxy-containing scaffolds is also an active area of investigation. Studies on 2-(substituted phenoxy) acetamide derivatives have shown that some of these compounds possess anti-inflammatory properties. For example, the same compound that exhibited anticancer activity, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, also displayed analgesic and anti-inflammatory effects in preclinical models.

Furthermore, a series of 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been evaluated for their ability to inhibit the release of inflammatory mediators from neutrophils. Several of these compounds demonstrated potent inhibition of β-glucuronidase and lysozyme release, as well as the formation of tumor necrosis factor-alpha (TNF-α).

The following diagram illustrates a generalized workflow for the screening of anticancer and anti-inflammatory compounds.

Conclusion and Future Directions

Derivatives of this compound represent a promising scaffold for the development of new therapeutic agents. The potent antimicrobial activity against drug-resistant bacteria, particularly MRSA, is well-documented for specific analogs. While direct evidence for anticancer and anti-inflammatory activities of this compound derivatives is still emerging, the promising results from structurally related compounds warrant further investigation.

Future research should focus on the synthesis and biological evaluation of a broader library of this compound derivatives to explore their full therapeutic potential. Detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for various biological targets. Furthermore, in-depth mechanistic studies are required to fully elucidate their modes of action in antimicrobial, anticancer, and anti-inflammatory contexts. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective medicines.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Phenoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-Phenoxyphenylacetonitrile, a valuable intermediate in the development of various pharmaceutical compounds. The described methodology follows a three-step reaction sequence starting from the commercially available 4-phenoxybenzaldehyde.

Introduction

This compound and its derivatives are key structural motifs in a range of biologically active molecules. The synthesis protocol outlined below is a robust and scalable method that proceeds via the reduction of 4-phenoxybenzaldehyde to the corresponding benzyl alcohol, followed by conversion to a benzyl bromide intermediate, and subsequent cyanation to yield the final product. This multi-step synthesis is based on well-established and reliable organic transformations.

Experimental Protocols

Step 1: Reduction of 4-Phenoxybenzaldehyde to 4-Phenoxybenzyl Alcohol

This procedure details the reduction of the aldehyde functional group to a primary alcohol using sodium borohydride.

-

Materials:

-

4-Phenoxybenzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenoxybenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-phenoxybenzyl alcohol as a crude product, which can be used in the next step without further purification.

-

Step 2: Conversion of 4-Phenoxybenzyl Alcohol to 4-Phenoxybenzyl Bromide

This protocol describes the conversion of the benzyl alcohol to the corresponding bromide, a key intermediate for the subsequent cyanation reaction. A method utilizing tribromoisocyanuric acid and triphenylphosphine offers a mild and efficient transformation.

-

Materials:

-

4-Phenoxybenzyl alcohol (from Step 1)

-

Tribromoisocyanuric acid (TBCA)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Deionized water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenoxybenzyl alcohol (1.0 eq) and triphenylphosphine (2.0 eq) in dry dichloromethane (15 mL per gram of alcohol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add tribromoisocyanuric acid (0.7 eq) in small portions to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (20 mL).

-

Separate the organic layer and wash with deionized water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 4-phenoxybenzyl bromide can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Step 3: Cyanation of 4-Phenoxybenzyl Bromide to this compound

This final step involves the nucleophilic substitution of the bromide with a cyanide ion to form the target molecule. A phase-transfer catalysis approach is employed for efficient reaction in a biphasic system.

-

Materials:

-

4-Phenoxybenzyl bromide (from Step 2)

-

Sodium cyanide (NaCN)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Deionized water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-phenoxybenzyl bromide (1.0 eq) in toluene (10 mL per gram of bromide).

-

In a separate beaker, prepare a solution of sodium cyanide (1.5 eq) in deionized water (5 mL per gram of NaCN).

-

Combine the organic and aqueous solutions in the reaction flask.

-

Add a catalytic amount of tetrabutylammonium bromide (0.1 eq).

-

Heat the biphasic mixture to 80 °C and stir vigorously for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and separate the organic layer.

-

Wash the organic layer with deionized water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The final product can be purified by recrystallization or column chromatography.

-

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis, based on typical yields for analogous reactions.

| Step | Reactant | Product | Molar Ratio (Reactant:Reagent) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | 4-Phenoxybenzaldehyde | 4-Phenoxybenzyl Alcohol | 1.0 : 1.1 (NaBH₄) | Methanol | 0 to RT | 2-3 | 90-95 |

| 2 | 4-Phenoxybenzyl Alcohol | 4-Phenoxybenzyl Bromide | 1.0 : 0.7 (TBCA) : 2.0 (PPh₃) | Dichloromethane | 0 to RT | 4-6 | 80-85 |

| 3 | 4-Phenoxybenzyl Bromide | This compound | 1.0 : 1.5 (NaCN) : 0.1 (TBAB) | Toluene/Water | 80 | 6-8 | 85-90 |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Application Notes: Williamson Ether Synthesis for the Preparation of 4-Phenoxyphenylacetonitrile

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the formation of ethers. This reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] In the context of drug discovery and development, this synthesis is pivotal for constructing the ether linkages present in a wide array of pharmacologically active molecules. This document provides a detailed protocol for the synthesis of 4-phenoxyphenylacetonitrile, a key intermediate in the preparation of various pharmaceutical compounds, utilizing the Williamson ether synthesis.

Reaction Principle

The synthesis of this compound via the Williamson ether synthesis involves the deprotonation of 4-hydroxyphenylacetonitrile to form a phenoxide ion. This is typically achieved using a moderately strong base such as potassium carbonate or sodium hydroxide.[3][4] The resulting phenoxide, a potent nucleophile, then undergoes a nucleophilic substitution reaction with a suitable aryl halide, such as fluorobenzene or chlorobenzene, to form the desired diaryl ether. The use of a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is recommended to enhance the reactivity of the nucleophile.[3]

Key Parameters for Optimization

Several factors can be optimized to improve the yield and purity of this compound:

-

Base: The choice of base is critical for the efficient formation of the phenoxide. While strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate (K₂CO₃) are often sufficient and offer better functional group tolerance.[3]

-

Solvent: Polar aprotic solvents are preferred as they solvate the cation of the base, leaving the anionic nucleophile more reactive.[1][3]

-

Leaving Group: The reactivity of the aryl halide is dependent on the nature of the leaving group. While not a classic Williamson ether synthesis which typically uses alkyl halides, this adaptation for diaryl ether synthesis is common. The reactivity order is generally I > Br > Cl > F. However, in nucleophilic aromatic substitution, electron-withdrawing groups on the aromatic ring can activate the halide for substitution.

-

Temperature: The reaction temperature is a crucial parameter. Higher temperatures can increase the reaction rate but may also lead to side reactions. A typical temperature range for this synthesis is between 50-100 °C.[3]

-

Catalyst: In some cases, a phase-transfer catalyst (PTC) can be employed to facilitate the reaction between the aqueous and organic phases, particularly when using hydroxide bases.[5]

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on general procedures for Williamson ether synthesis of related compounds.[3]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 4-Hydroxyphenylacetonitrile | 133.15 | 1.33 g | 10 | 1.0 |

| Fluorobenzene | 96.10 | 1.06 g (1.09 mL) | 11 | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15 | 1.5 |

| Acetonitrile (CH₃CN) | 41.05 | 50 mL | - | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | 50 mL | - | - |

| Saturated Sodium Bicarbonate Solution | - | 2 x 25 mL | - | - |

| Brine | - | 25 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | - |

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyphenylacetonitrile (1.33 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol).

-

Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

-

Reactant Addition: Add fluorobenzene (1.09 mL, 11 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Wash the solid residue with a small amount of acetonitrile.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

-

Extraction:

-

Dissolve the crude residue in 50 mL of dichloromethane.

-

Wash the organic layer sequentially with 2 x 25 mL of saturated sodium bicarbonate solution and 25 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

If necessary, purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for this compound synthesis.

References

Application Notes and Protocols for the Ullmann Condensation Synthesis of 4-Phenoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a cornerstone of organic synthesis, enabling the formation of carbon-oxygen bonds to construct diaryl ethers. This copper-catalyzed reaction is particularly valuable in the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients. 4-Phenoxyphenylacetonitrile is a key building block in the synthesis of various biologically active compounds. Its diaryl ether motif is a common feature in molecules designed to interact with biological targets. The Ullmann condensation provides a direct and reliable method for the synthesis of this important intermediate.

This document provides detailed application notes and experimental protocols for the synthesis of this compound via the Ullmann condensation. Two primary synthetic routes are presented, involving the coupling of either a 4-halophenylacetonitrile with phenol or 4-hydroxyphenylacetonitrile with a phenyl halide.

Reaction Principle

The Ullmann condensation for the synthesis of this compound involves the copper-catalyzed cross-coupling of an aryl halide with a phenol in the presence of a base. The reaction proceeds through a catalytic cycle involving a copper(I) species. The generally accepted mechanism involves the formation of a copper phenoxide, followed by oxidative addition of the aryl halide to the copper(I) center to form a copper(III) intermediate. Reductive elimination from this intermediate yields the desired diaryl ether and regenerates the copper(I) catalyst. The presence of a ligand can stabilize the copper catalyst and facilitate the reaction, often allowing for milder reaction conditions.

Two viable pathways for the synthesis of this compound are:

-

Route A: Reaction of a 4-halophenylacetonitrile (e.g., 4-bromophenylacetonitrile or 4-chlorophenylacetonitrile) with phenol.

-

Route B: Reaction of 4-hydroxyphenylacetonitrile with a phenyl halide (e.g., bromobenzene or iodobenzene).

The choice of route may depend on the availability and reactivity of the starting materials. The presence of the electron-withdrawing nitrile group on the phenyl halide in Route A can enhance its reactivity in the Ullmann coupling.[1]

Experimental Protocols

The following protocols are generalized procedures for the Ullmann condensation synthesis of this compound. Optimization of reaction conditions (temperature, reaction time, catalyst, and ligand loading) may be necessary to achieve optimal yields.

Protocol 1: Synthesis of this compound from 4-Bromophenylacetonitrile and Phenol (Route A)

This protocol is adapted from a general procedure for the Ullmann diaryl ether synthesis using an air-stable Cu(I) catalyst.[1]

Materials:

-

4-Bromophenylacetonitrile

-

Phenol

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylacetonitrile (1.0 mmol, 1.0 equiv), phenol (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), copper(I) iodide (0.05 mmol, 5 mol%), and triphenylphosphine (0.05 mmol, 5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to establish an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene (5-10 mL) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Synthesis of this compound from 4-Hydroxyphenylacetonitrile and Bromobenzene (Route B)

This protocol utilizes a ligand-accelerated Ullmann condensation, which often allows for milder reaction conditions.

Materials:

-

4-Hydroxyphenylacetonitrile

-

Bromobenzene

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA) or another suitable ligand

-

Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)

-

N,N-Dimethylformamide (DMF) or Dioxane, anhydrous

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-hydroxyphenylacetonitrile (1.0 mmol, 1.0 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), and copper(I) iodide (0.1 mmol, 10 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

-

Reagent Addition: Add anhydrous DMF (5 mL), followed by bromobenzene (1.2 mmol, 1.2 equiv) and N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe.

-

Reaction: Heat the reaction mixture to 110-130 °C and stir vigorously.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filtration and Extraction: Filter the mixture through a pad of celite, and wash the filtrate with water (3 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes typical reaction parameters for the Ullmann condensation synthesis of diaryl ethers, which can be adapted for the synthesis of this compound. Specific yields for the target compound will depend on the optimization of these conditions.

| Parameter | Route A (4-Halophenylacetonitrile + Phenol) | Route B (4-Hydroxyphenylacetonitrile + Phenyl Halide) | Reference |

| Aryl Halide | 4-Bromophenylacetonitrile | Bromobenzene | [1] |

| Phenol | Phenol | 4-Hydroxyphenylacetonitrile | |

| Catalyst | CuI | CuI | [1] |

| Ligand | PPh₃ | N,N'-Dimethylethylenediamine | [2] |

| Base | K₂CO₃ | Cs₂CO₃ or K₃PO₄ | [1][3] |

| Solvent | Toluene | DMF or Dioxane | [1][3] |

| Temperature | 110 °C | 110-130 °C | [1][4] |

| Reaction Time | 12-24 h (typical) | 12-24 h (typical) | |

| Yield | Moderate to Good (expected) | Moderate to Good (expected) | [1] |

Mandatory Visualizations

Ullmann Condensation Catalytic Cycle

Caption: Catalytic cycle of the Ullmann condensation for diaryl ether synthesis.

Experimental Workflow for Ullmann Synthesis of this compound

Caption: General experimental workflow for the Ullmann synthesis.

References

Application Note: Recrystallization of 4-Phenoxyphenylacetonitrile

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the purification of 4-Phenoxyphenylacetonitrile via recrystallization, a critical step for ensuring the purity of active pharmaceutical ingredients and research compounds.

Introduction

This compound is a versatile intermediate in organic synthesis. The purity of this compound is crucial for the successful synthesis of downstream products and for ensuring the validity of experimental results. Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. This protocol outlines a systematic approach to solvent selection and the subsequent recrystallization procedure for this compound.

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound

| Solvent/Solvent System | Solubility at Room Temp. (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Formation upon Cooling? (Yes/No) | Observations (e.g., color, crystal morphology) |

| e.g., Ethanol | ||||

| e.g., Isopropanol | ||||

| e.g., Toluene | ||||

| e.g., Acetone | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Heptane | ||||

| e.g., Ethanol/Water | ||||

| e.g., Toluene/Heptane |

Table 2: Purity and Yield Data for Recrystallized this compound

| Sample | Initial Mass (g) | Final Mass (g) | Recovery Yield (%) | Purity before Recrystallization (%) | Purity after Recrystallization (%) | Method of Purity Analysis (e.g., HPLC, GC, NMR) |

| Trial 1 | ||||||

| Trial 2 | ||||||

| Trial 3 |

Experimental Protocols

This section details the methodologies for solvent selection and the recrystallization of this compound.

Protocol for Solvent Screening

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

-

Crude this compound

-

Small test tubes or vials

-

A selection of potential solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water)

-

Heating apparatus (e.g., hot plate, sand bath, or water bath)

-

Vortex mixer (optional)

-

Spatula

Procedure:

-

Room Temperature Solubility:

-

Place a small, known amount of crude this compound (e.g., 10-20 mg) into a series of test tubes.

-

To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent.

-

Agitate the mixture (vortex or stir) for 1-2 minutes.

-

Observe and record the solubility at room temperature in Table 1. A suitable solvent should not dissolve the compound at this stage.

-

-

Elevated Temperature Solubility:

-

Gently heat the test tubes containing the undissolved solid in the corresponding solvent.

-

Gradually increase the temperature towards the boiling point of the solvent, adding small increments of the solvent if necessary, until the solid dissolves completely.

-

Record the approximate solubility at the boiling point in Table 1. An ideal solvent will dissolve the compound completely at a higher temperature.

-

-

Crystal Formation upon Cooling:

-

Allow the hot, saturated solutions to cool slowly to room temperature.

-

If no crystals form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath to induce crystallization.

-

Observe and record whether crystal formation occurs in Table 1. The formation of well-defined crystals indicates a potentially good solvent.

-

-

Selection of a Two-Solvent System (if necessary):

-

If no single solvent is ideal, a two-solvent system can be employed.[1]

-

Choose a "good" solvent that readily dissolves this compound at all temperatures and a "poor" solvent in which it is sparingly soluble at all temperatures. The two solvents must be miscible.[2]

-

Dissolve the compound in a minimum amount of the hot "good" solvent.

-

Add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (the cloud point), indicating saturation.

-

Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

-

Protocol for Recrystallization of this compound

Objective: To purify crude this compound using the optimized solvent system identified in the screening protocol.

Materials:

-

Crude this compound

-

Optimal recrystallization solvent or solvent system

-

Erlenmeyer flask(s)

-

Heating apparatus

-

Hot filtration setup (if insoluble impurities are present): funnel, fluted filter paper

-

Büchner funnel and flask

-

Vacuum source

-

Spatula and glass rod

-

Drying oven or desiccator

Procedure:

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the selected recrystallization solvent.

-

Gently heat the mixture to the boiling point of the solvent while stirring or swirling to facilitate dissolution.

-

Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent to maximize the recovery yield.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are present (e.g., dust, solid byproducts), perform a hot filtration.

-

Preheat a funnel and an Erlenmeyer flask.

-

Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask. This step should be performed quickly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

-

Drying:

-

Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a desiccator under vacuum.

-

-

Analysis:

-

Determine the mass of the dried, purified this compound and calculate the percent recovery.

-

Assess the purity of the recrystallized product using an appropriate analytical method (e.g., HPLC, GC, NMR, or melting point determination) and record the results in Table 2.

-

Visualization

The following diagrams illustrate the logical workflow of the recrystallization procedure.

Caption: Workflow for the recrystallization of this compound.

Caption: Decision-making process for selecting a suitable recrystallization solvent.

References

Application Notes and Protocols: Utilizing 4-Phenoxyphenylacetonitrile in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-phenoxyphenylacetonitrile as a versatile starting material in the synthesis of novel bioactive molecules. The following sections outline key synthetic transformations, experimental procedures, and biological activity data of the resulting compounds, with a focus on pyrazole and acrylamide derivatives, which have shown significant potential in antimicrobial and anticancer research.

Introduction

This compound is a valuable building block in medicinal chemistry due to the presence of a reactive nitrile group and a flexible phenoxyphenyl scaffold. This unique combination allows for its elaboration into a variety of heterocyclic and acyclic compounds with diverse pharmacological activities. The ether linkage in the phenoxyphenyl moiety can enhance lipophilicity and metabolic stability, properties that are often desirable in drug candidates. This document will focus on two primary applications of this compound: the synthesis of substituted pyrazoles and 2-cyano-3-(4-phenoxyphenyl)acrylamide derivatives.

Synthesis of Bioactive Pyrazole Derivatives

Substituted pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This compound can be readily converted to 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile, a key intermediate for further derivatization.

Synthetic Pathway to 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

Caption: Synthetic route to 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.

Experimental Protocol: Synthesis of 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

Step 1: Synthesis of the Enaminonitrile Intermediate

-